molecular formula C8H9ClOS B12637522 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan CAS No. 921757-27-9

2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan

Cat. No.: B12637522
CAS No.: 921757-27-9
M. Wt: 188.67 g/mol
InChI Key: YPKZZGZWDACYTA-UHFFFAOYSA-N
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Description

2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan is an organic compound that features a furan ring substituted with a chloropropenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan typically involves the reaction of 2-chloroprop-2-en-1-yl sulfide with a furan derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propyl-substituted furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan involves its interaction with molecular targets through its reactive functional groups. The chloropropenyl sulfanyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}thiophene: Similar structure but with a thiophene ring instead of a furan ring.

    2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}benzene: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and benzene derivatives. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

921757-27-9

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

2-(2-chloroprop-2-enylsulfanylmethyl)furan

InChI

InChI=1S/C8H9ClOS/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,1,5-6H2

InChI Key

YPKZZGZWDACYTA-UHFFFAOYSA-N

Canonical SMILES

C=C(CSCC1=CC=CO1)Cl

Origin of Product

United States

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